Topiramate-d12
Overview
Description
Topiramate-d12: is a deuterium-labeled analog of topiramate, an anticonvulsant drug used primarily for the treatment of epilepsy and the prophylaxis of migraines. The incorporation of deuterium atoms into the molecular structure of topiramate enhances its stability and allows for its use as an internal standard in various analytical applications, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Mechanism of Action
Target of Action
Topiramate-d12, also known as Topiramate, primarily targets voltage-dependent sodium channels, GABA-A receptors, AMPA/kainate glutamate receptors, and carbonic anhydrase isoenzymes . These targets play crucial roles in neuronal signaling and excitability, which are key factors in conditions such as epilepsy and migraines .
Mode of Action
This compound interacts with its targets in several ways:
- It blocks voltage-dependent sodium channels, which inhibits the propagation of action potentials .
- It enhances the activity of the neurotransmitter gamma-aminobutyrate at some subtypes of the GABA-A receptor .
- It antagonizes the AMPA/kainate subtype of the glutamate receptor .
- It inhibits the carbonic anhydrase enzyme, particularly isozymes II and IV .
These interactions result in decreased neuronal hyperexcitability, which can help control seizures and prevent migraines .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to lower SORBS1 gene and protein levels in C2C12 cells, and in 3T3L-1 cells, it upregulates CTGF and downregulates MAPK8 and KPNA1 genes . Changes were notable in nuclear cytoplasmic transport and circadian signaling pathways .
Pharmacokinetics
This compound has a bioavailability of 80% . It is metabolized in the liver (20–30%) and has an elimination half-life of 21 hours . About 70–80% of the drug is excreted in the urine . These properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The molecular and cellular effects of this compound’s action include reduced insulin resistance in C2C12 and 3T3L-1 cells . It also has neuroprotective activities, contributing to its anticonvulsant and antinociceptive effects .
Action Environment
Environmental factors can influence the action of this compound. For instance, it is contraindicated in pregnancy due to the risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder in children of mothers taking this compound during pregnancy . Therefore, women of childbearing potential should use effective contraception during treatment with this compound .
Biochemical Analysis
Biochemical Properties
Topiramate-d12 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating insulin response in adipocytes and myocytes . This modulation leads to changes in body muscle and fat composition and improved insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In C2C12 cells, it significantly lowered SORBS1 gene and protein levels. In 3T3L-1 cells, topiramate upregulated CTGF and downregulated MAPK8 and KPNA1 genes .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to effectively reduce insulin resistance in C2C12 and 3T3L-1 cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated the ability to ameliorate insulin sensitivity in rodent models of obesity and diabetes, evidenced by decreased plasma glucose concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Topiramate-d12 involves the incorporation of deuterium atoms into the molecular structure of topiramate. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions may vary depending on the desired level of deuterium incorporation and the availability of deuterated reagents .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps, such as the protection and deprotection of functional groups, purification, and characterization of the final product to ensure the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: : Topiramate-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the molecular structure of the compound or to introduce specific functional groups .
Common Reagents and Conditions: : Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products: : The major products formed from the chemical reactions of this compound depend on the specific reaction and reagents used.
Scientific Research Applications
Chemistry: : Topiramate-d12 is used as an internal standard in analytical chemistry for the quantitation of topiramate levels in biological matrices, such as urine and plasma. It is also used in isotope dilution methods by LC-MS or GC-MS for clinical toxicology, urine drug testing, and forensic analysis .
Biology: : In biological research, this compound is used to study the pharmacokinetics and metabolism of topiramate. The deuterium labeling allows for the precise tracking of the compound in biological systems, providing valuable insights into its absorption, distribution, metabolism, and excretion .
Medicine: : this compound is used in clinical research to investigate the efficacy and safety of topiramate in the treatment of epilepsy and migraines. It is also used in pharmacological studies to understand the drug’s mechanism of action and its interactions with other medications .
Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quality control of topiramate-containing products. It is also used in the production of reference standards for regulatory compliance .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Topiramate-d12 include other deuterium-labeled anticonvulsants, such as Carbamazepine-d10, Lamotrigine-d3, and Phenytoin-d10 .
Uniqueness: : this compound is unique due to its specific deuterium labeling, which enhances its stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research and industry for the precise quantitation and analysis of topiramate levels .
Properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-RFYKXYJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279037-95-4 | |
Record name | 1279037-95-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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